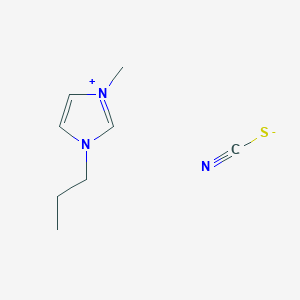
1-Propyl-3-methylimidazolium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-3-methylimidazolium thiocyanate is an ionic liquid composed of an organic cation, 1-propyl-3-methylimidazolium, and an inorganic anion, thiocyanate. Ionic liquids are salts that are liquid at or near room temperature. They have gained significant attention due to their unique properties, such as negligible vapor pressure, high thermal stability, and excellent solvation abilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propyl-3-methylimidazolium thiocyanate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-propyl-3-methylimidazolium chloride with potassium thiocyanate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient recovery of the ionic liquid .
Análisis De Reacciones Químicas
Types of Reactions
1-Propyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which can be used in catalysis and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and aqueous or organic solvents.
Complexation: Metal salts such as copper(II) sulfate or iron(III) chloride are used under ambient conditions.
Major Products
Substitution Reactions: Products include alkyl thiocyanates and other substituted thiocyanates.
Complexation Reactions: Metal-thiocyanate complexes are formed, which have applications in catalysis and material science.
Aplicaciones Científicas De Investigación
1-Propyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
Mecanismo De Acción
The mechanism of action of 1-propyl-3-methylimidazolium thiocyanate is primarily based on its ability to solvate and stabilize various chemical species. The ionic liquid can disrupt hydrogen bonding networks in water, enhancing the solubility of hydrophobic compounds. It can also interact with metal ions, forming stable complexes that can be used in catalysis and separation processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium thiocyanate
- 1-Ethyl-3-methylimidazolium thiocyanate
- 1-Propyl-3-methylimidazolium chloride
Uniqueness
1-Propyl-3-methylimidazolium thiocyanate is unique due to its specific combination of the 1-propyl-3-methylimidazolium cation and the thiocyanate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Additionally, the thiocyanate anion imparts unique reactivity, allowing for diverse chemical transformations .
Propiedades
Fórmula molecular |
C8H13N3S |
|---|---|
Peso molecular |
183.28 g/mol |
Nombre IUPAC |
1-methyl-3-propylimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C7H13N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h5-7H,3-4H2,1-2H3;3H/q+1;/p-1 |
Clave InChI |
CMQJWXUIKLWXFA-UHFFFAOYSA-M |
SMILES canónico |
CCCN1C=C[N+](=C1)C.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
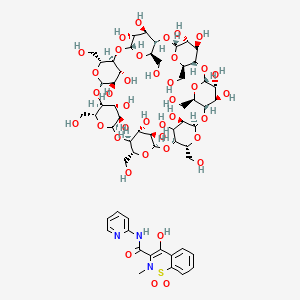
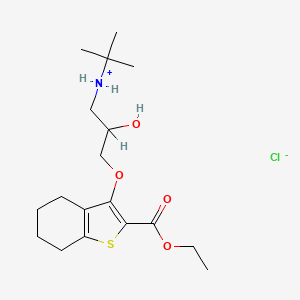


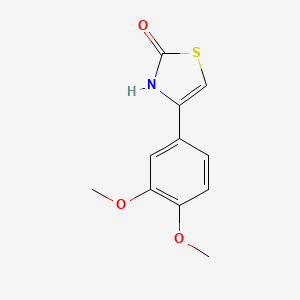

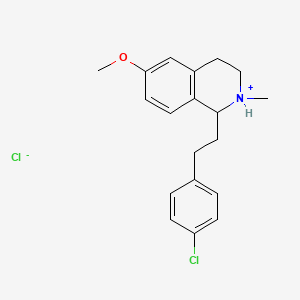
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)
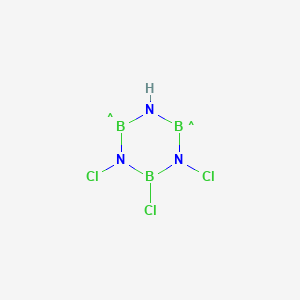
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
